molecular formula C12H12O2S B7978654 2-Furyl-(4-methylthiophenyl)methanol

2-Furyl-(4-methylthiophenyl)methanol

Cat. No.: B7978654
M. Wt: 220.29 g/mol
InChI Key: CTQLYYYBVSXLSD-UHFFFAOYSA-N
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Description

2-Furyl-(4-methylthiophenyl)methanol is an organic compound that features a furan ring and a thiophene ring connected via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furyl-(4-methylthiophenyl)methanol typically involves the reaction of 2-furylmethanol with 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Furyl-(4-methylthiophenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Furyl-(4-methylthiophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furyl-(4-methylthiophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furyl-(4-methylthiophenyl)methanol is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

furan-2-yl-(4-methylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c1-15-10-6-4-9(5-7-10)12(13)11-3-2-8-14-11/h2-8,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQLYYYBVSXLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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